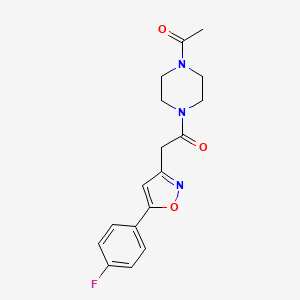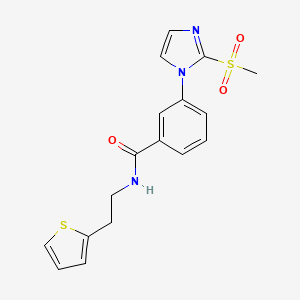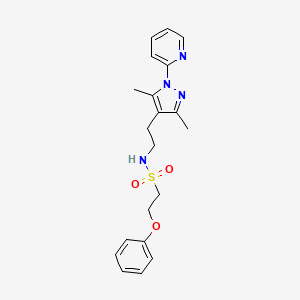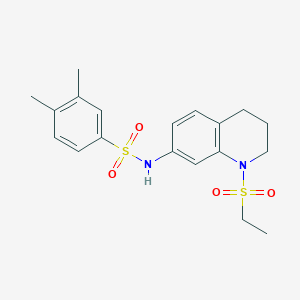amine CAS No. 83986-67-8](/img/structure/B2405615.png)
[3-(4-Methoxyphenyl)propyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methoxyphenyl)propylamine” is a chemical compound with the IUPAC name 3-(4-methoxyphenyl)-N-methyl-1-propanamine . It has a molecular weight of 179.26 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Methoxyphenyl)propylamine” is 1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This indicates that the compound has a molecular formula of C11H17NO .Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)propylamine” is a liquid at room temperature . The predicted properties include a melting point of 47.24°C, a boiling point of approximately 274.3°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of 1.50 .Aplicaciones Científicas De Investigación
Metabolism of Biologically Active Amines
- The compound 3-(4-Methoxyphenyl)propylamine has been explored in studies related to the metabolism of biologically active amines, particularly catechol amines, which play a significant role in the central nervous system. Research by Friedhoff and Goldstein (1962) in the Annals of the New York Academy of Sciences highlighted the metabolism pathways of catechol amines, where monoamine oxidase plays a crucial role in their degradation (Friedhoff & Goldstein, 1962).
Monoamine Oxidase Inhibition
- The compound's derivatives have shown potential as monoamine oxidase inhibitors. Ferguson and Keller (1975) in the Journal of Pharmaceutical Sciences discussed the synthesis and pharmacological testing of derivatives of 3-(4-Methoxyphenyl)propylamine, indicating their role in inhibiting monoamine oxidase and affecting biological systems (Ferguson & Keller, 1975).
Synthesis of Secondary and Tertiary Amines
- Bawa, Ahmad, and Kumar (2009) in Molbank focused on the synthesis of secondary amines, including the use of 3-(4-Methoxyphenyl)propylamine. Their research provides insights into methodologies for synthesizing biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
Inhibition of Melanin Production
- Choi et al. (2002) in the Chemical & Pharmaceutical Bulletin investigated the effects of 3-(4-Methoxyphenyl)propylamine derivatives on melanin biosynthesis. This research suggests potential applications in skin whitening agents and treatments for hyper-pigmentation (Choi et al., 2002).
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) in the Journal of Medicinal Chemistry discussed the antimicrobial and anticoccidial activities of compounds derived from 3-(4-Methoxyphenyl)propylamine. This indicates its potential in developing treatments for infections and diseases in poultry (Georgiadis, 1976).
Substance P (NK1) Receptor Antagonism
- Snider et al. (1991) in Science explored the use of 3-(4-Methoxyphenyl)propylamine derivatives as antagonists of the substance P (NK1) receptor, indicating its potential in investigating physiological properties of substance P and related diseases (Snider et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHHIAYNSRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)propyl](methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)



![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)




![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)